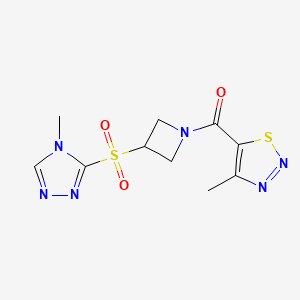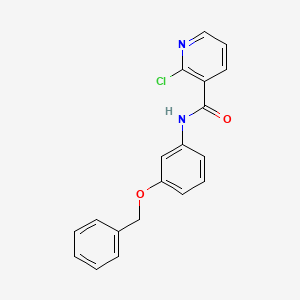
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 3-phenylmethoxyaniline, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions.
Starting Materials
2-chloro-3-cyanopyridine, 3-phenylmethoxyaniline, Sodium methoxide, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Acetic acid, Ethanol, Wate
Reaction
Step 1: 2-chloro-3-cyanopyridine is reacted with 3-phenylmethoxyaniline in the presence of sodium methoxide to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile., Step 2: The resulting intermediate is then hydrolyzed with hydrochloric acid to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide., Step 3: The product is then purified by recrystallization from ethanol and water mixture., Step 4: The final product is obtained by acetylation of the amide group with acetic anhydride in the presence of acetic acid and sodium hydroxide.
科学的研究の応用
CPMPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for metal ions, such as zinc, copper, and nickel, and as a binder for proteins. It has also been used as an enzyme inhibitor, as a substrate for enzymes, and as a catalyst for organic reactions. CPMPC has been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs and other compounds.
作用機序
CPMPC has a number of effects on proteins and other biological molecules. It can bind to proteins and act as an inhibitor, preventing the protein from performing its normal function. It can also act as a substrate, allowing the protein to catalyze a reaction. CPMPC can also bind to metal ions and act as a ligand, allowing the metal ions to bind to proteins and other molecules.
生化学的および生理学的効果
CPMPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, CPMPC has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes.
実験室実験の利点と制限
CPMPC has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, allowing for easy manipulation and storage. It is also relatively stable, making it suitable for long-term storage. Additionally, CPMPC is relatively inexpensive and readily available, making it an attractive choice for use in laboratory experiments.
One limitation of CPMPC is its toxicity. It has been shown to be toxic to humans and animals, and it should be handled with care. Additionally, CPMPC is not very soluble in organic solvents, making it more difficult to manipulate and store.
将来の方向性
CPMPC has a number of potential future applications. It could be used as a drug target, as an enzyme inhibitor, or as a substrate for enzymes. It could also be used to study the structure and function of proteins, as well as the metabolism of drugs and other compounds. Additionally, CPMPC could be used as a ligand for metal ions, such as zinc, copper, and nickel. Finally, CPMPC could be used to study the biochemical and physiological effects of drugs and other compounds.
特性
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSYWUBVASGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

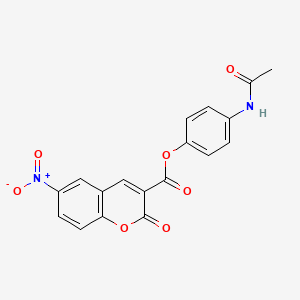
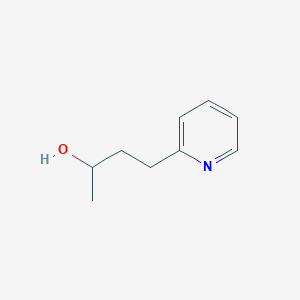
![(Z)-ethyl 2-(6-acetamido-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2384429.png)
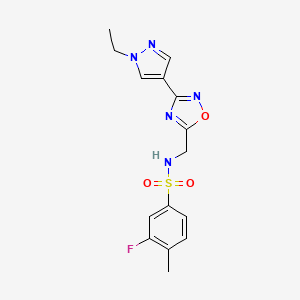
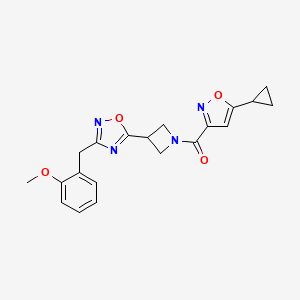
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)
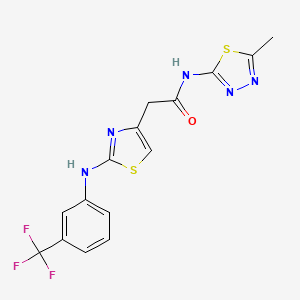
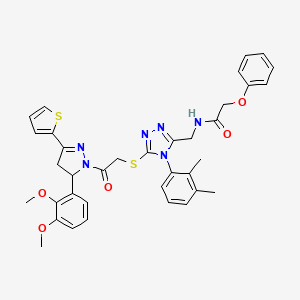
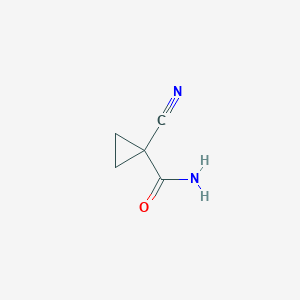
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
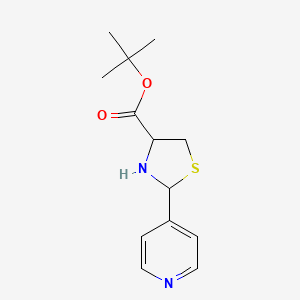
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
